1-Éthynyl-1-cyclohexanol

Vue d'ensemble

Description

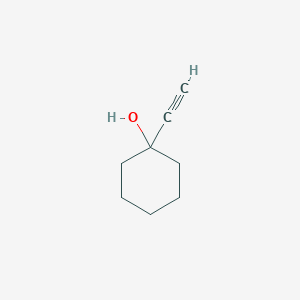

1-Ethynylcyclohexanol is an alkynyl alcohol derivative with the molecular formula C8H12O. It is known for its sedative, anticonvulsant, and muscle relaxant effects, and serves as a synthetic precursor to the tranquilizer ethinamate . This compound has been identified as a designer drug and has various applications in organic synthesis, pharmaceuticals, and agrochemicals .

Applications De Recherche Scientifique

1-Ethynylcyclohexanol has a wide range of applications in scientific research:

Chemistry: It is used in organic synthesis to create various compounds and polymers.

Biology: It has been studied for its potential inhibitory activity towards enzymes like Cathepsin B.

Medicine: It serves as a precursor to tranquilizers and has sedative and muscle relaxant properties.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

1-Ethynyl-1-cyclohexanol, also known as 1-Ethynylcyclohexanol, is an alkynyl alcohol derivative . It is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate . It has similar sedative, anticonvulsant, and muscle relaxant effects . Therefore, its primary targets are likely to be the central nervous system receptors involved in these processes.

Mode of Action

Given its sedative, anticonvulsant, and muscle relaxant effects, it is likely that it interacts with its targets in a way that modulates neuronal activity

Biochemical Pathways

Given its role as a synthetic precursor to and an active metabolite of the tranquilizer ethinamate , it is likely involved in the biochemical pathways related to the metabolism and action of this drug.

Result of Action

1-Ethynyl-1-cyclohexanol has similar sedative, anticonvulsant, and muscle relaxant effects to the tranquilizer ethinamate These effects are likely the result of its action on the central nervous system

Action Environment

The action of 1-Ethynyl-1-cyclohexanol may be influenced by various environmental factors. For example, its solubility in water (10g/L at 20°C), diethyl ether, alcohols, esters, and ketone suggests that its action, efficacy, and stability could be affected by the solvent environment

Méthodes De Préparation

1-Ethynylcyclohexanol can be synthesized from cyclohexanone through a reaction with sodium acetylide in liquid ammonia, followed by an acidic work-up . The detailed procedure involves passing a stream of dry acetylene into liquid ammonia, adding sodium, and then introducing cyclohexanone dropwise. After the reaction mixture stands for about 20 hours, the ammonia evaporates, and the solid residue is decomposed with ice and water, followed by acidification with sulfuric acid .

Analyse Des Réactions Chimiques

1-Ethynylcyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alkanes or alkenes.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include transition metal catalysts, sodium acetylide, and sulfuric acid Major products formed from these reactions include poly(1-ethynylcyclohexanol) and vinyl derivatives.

Comparaison Avec Des Composés Similaires

1-Ethynylcyclohexanol is unique due to its specific structure and effects. Similar compounds include:

- 1-Hydroxycyclohexyl)acetylene

- 1-Hydroxycyclohexyl)ethyne

- 1-Ethynyl-1-hydroxycyclohexane

- 1-Ethynylcyclohexanal These compounds share similar structural features but differ in their specific chemical properties and applications .

Activité Biologique

1-Ethynyl-1-cyclohexanol (ECH) is an alkynyl alcohol derivative with significant biological activity, particularly noted for its sedative and anticonvulsant properties. This compound has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its potential therapeutic applications and mechanisms of action.

- IUPAC Name : 1-Ethynylcyclohexanol

- CAS Number : 78-27-3

- Molecular Formula : C₈H₁₂O

- Molar Mass : 124.183 g/mol

- Melting Point : 30–33 °C

- Boiling Point : Approximately 179.75 °C at 1013 hPa

1-Ethynyl-1-cyclohexanol acts primarily as a GABA receptor modulator, influencing both GABA and GABA receptor subtypes, which are critical in mediating inhibitory neurotransmission in the central nervous system. This modulation contributes to its sedative and muscle relaxant effects, similar to those observed with its active metabolite, ethinamate .

Sedative and Anticonvulsant Effects

Research indicates that ECH exhibits significant sedative effects, making it a candidate for use in treating anxiety disorders and insomnia. Its anticonvulsant properties have been demonstrated in various animal models, where it effectively reduces seizure activity .

Activity Against Leishmaniasis

ECH has also been evaluated for its activity against Leishmania species. A study reported that it showed significant efficacy against the amastigote form of Leishmania infantum, with effective concentrations lower than those required for many conventional treatments. This positions ECH as a potential lead compound for developing new leishmanicidal drugs .

Study on Anticonvulsant Activity

A preclinical study assessed the anticonvulsant activity of ECH using the maximal electroshock seizure (MES) test in rodents. The results indicated that ECH significantly reduced the duration of seizures compared to controls, suggesting a strong anticonvulsant effect .

Efficacy Against Leishmania

In vitro studies demonstrated that ECH inhibited the growth of Leishmania infantum amastigotes with an IC₅₀ value of approximately 5 µM. This level of activity is comparable to existing leishmanicidal agents but with a potentially improved safety profile due to its selective mechanism of action .

Comparative Biological Activity Table

| Compound | Biological Activity | IC₅₀/EC₅₀ Values | Mechanism of Action |

|---|---|---|---|

| 1-Ethynyl-1-cyclohexanol | Anticonvulsant | MES test: effective | GABA receptor modulation |

| Ethinamate | Sedative | Not specified | GABA receptor modulation |

| Standard Leishmanicidal Agents | Anti-leishmanial | Varies (e.g., Miltefosine ~10 µM) | Inhibition of parasite growth mechanisms |

Propriétés

IUPAC Name |

1-ethynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFHLNFIHBCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021757 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-27-3, 28652-54-2 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethynylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYNYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RV04025EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1-Ethynylcyclohexanol is C8H12O, and its molecular weight is 124.18 g/mol.

A: Yes, various spectroscopic methods have been used to characterize 1-Ethynylcyclohexanol, including IR, NMR (1H and 13C), UV, and mass spectrometry. [, , , ] For instance, [] describes the use of 1H NMR to monitor substrate and product conversions in reactions involving 1-Ethynylcyclohexanol.

A: 1-Ethynylcyclohexanol can be polymerized in various ways, including radiation-induced polymerization, electro-initiated polymerization, and polymerization using transition metal catalysts. [, ] This suggests the molecule possesses reactive sites and may require specific conditions for optimal stability.

A: Yes, 1-Ethynylcyclohexanol is used as a hydrosilylation inhibitor during the curing process of silicone elastomers. [] Therefore, understanding its stability under these specific conditions is important for controlling the curing process.

A: 1-Ethynylcyclohexanol readily undergoes the Rupe rearrangement in the presence of catalysts like copper(II) and indium(III) triflate. [] This reaction is typically used to convert propargylic alcohols to α,β-unsaturated ketones.

A: 1-Ethynylcyclohexanol can react with transition metal carbonyl clusters like Fe3(CO)12 and Co2(CO)8, leading to the formation of various organometallic complexes. [] These reactions highlight the versatility of 1-Ethynylcyclohexanol in forming different coordination compounds.

A: Yes, DFT calculations were used to analyze the orbitals involved in the electronic transitions of gold(I)/copper(I) alkynyl clusters containing 1-Ethynylcyclohexanol as a ligand. [] These calculations help understand the photophysical properties of these complexes.

A: Computational methods have been utilized to explore the reaction mechanism of the acetylation of tertiary alcohols, using 1-Ethynylcyclohexanol as a model substrate. [] These studies provide valuable insights into the reaction pathways and catalytic activity of different nucleophilic catalysts.

A: The presence of α-hydroxy and α-acetoxy groups in 1-Ethynylcyclohexanol and its derivatives significantly influences their reactivity with hypobromous acid. [] These groups can direct the addition reaction towards different products.

A: The presence of the propargylic alcohol function in 1-Ethynylcyclohexanol and related compounds like norgestrel is essential for their ability to destroy cytochrome P-450. [, ] This highlights the importance of this specific functional group in the observed biological activity.

A: 1-Ethynylcyclohexanol is a component in a patented LED packaging glue formulation. [] The specific properties of the glue, such as good liquidity, high transparence, good flexibility, and weather resistance, suggest that the formulation successfully incorporates and stabilizes 1-Ethynylcyclohexanol.

A: Gas chromatography is a commonly used technique for separating and identifying 1-Ethynylcyclohexanol and its metabolites. [] This method is valuable for studying the metabolic fate of this compound.

A: A new headspace gas chromatography method has been developed for the quantitative determination of 1-Ethynylcyclohexanol in a poly(dimethyl siloxane) matrix. [] This method is particularly useful for analyzing the residual inhibitor content in cured silicone elastomers.

A: Early research on 1-Ethynylcyclohexanol focused on understanding its reactivity in various chemical transformations, such as the Rupe rearrangement. [, , ] These studies provided the foundation for exploring its applications in different fields.

A: Initial studies focused on chemical synthesis and reactivity of 1-Ethynylcyclohexanol, but later research explored its applications in diverse areas like polymer chemistry, catalysis, and material science. [, , ] Furthermore, advanced analytical techniques allowed for a deeper understanding of its properties and behavior in complex systems. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.